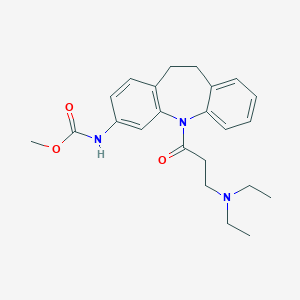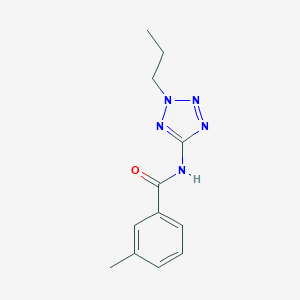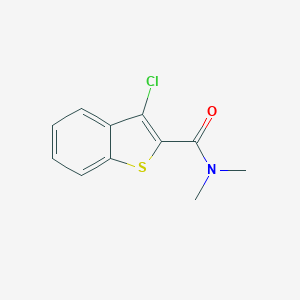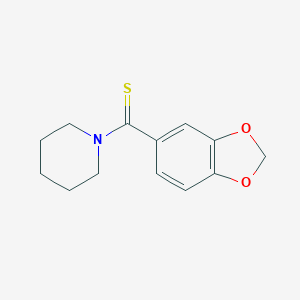![molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5](/img/structure/B186936.png)
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
Overview
Description
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, also known as BA-3, is a bicyclic compound that has been widely studied for its potential use in medicinal chemistry. It is a derivative of the natural product (-)-quinic acid and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects.
Mechanism Of Action
The mechanism of action of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can induce apoptosis, or programmed cell death, in cancer cells, and may also have immunomodulatory effects.
Biochemical And Physiological Effects
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and antibacterial activity. In addition, it has been shown to have anti-inflammatory and analgesic effects, and may also have potential as a neuroprotective agent.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential directions for future research on 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for a range of diseases. In addition, researchers may also investigate the use of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one as a tool for studying the biology of cancer cells and other diseases.
Scientific Research Applications
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been the subject of numerous studies in the field of medicinal chemistry, with researchers investigating its potential as a therapeutic agent for a range of diseases. Some of the most promising applications of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one include its use as an antitumor agent, as well as its potential as an antiviral and antibacterial agent.
properties
CAS RN |
24123-89-5 |
|---|---|
Product Name |
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one |
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-benzylidene-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI Key |
RBGFDYWXBIXLSF-JLHYYAGUSA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3 |
Other CAS RN |
24123-89-5 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)

![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
